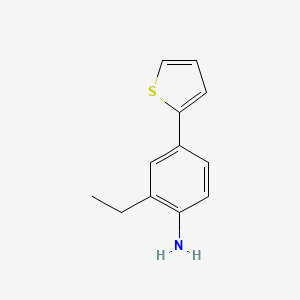
2-Ethyl-4-thiophen-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-thiophen-2-ylaniline is an aromatic amine that contains both an ethyl group and a thiophene ring attached to an aniline core. Aromatic amines are known for their wide range of applications in pharmaceuticals, dyes, and materials science due to their unique chemical properties . The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s versatility and potential for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-thiophen-2-ylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of an arene followed by reduction to form the corresponding aniline.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aryl halides.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-thiophen-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to form the aniline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-4-thiophen-2-ylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-thiophen-2-ylaniline involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the aniline group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-Ethyl-4-thiophen-2-ylaniline is unique due to the combination of its ethyl group and thiophene ring, which provides distinct chemical properties and reactivity compared to other thiophene derivatives . This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
2-ethyl-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-8-10(5-6-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
Clave InChI |
VMFOQMMQKASTTM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















